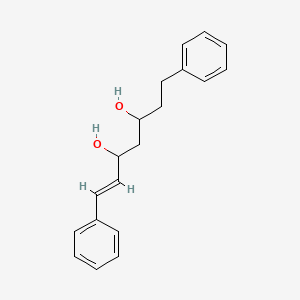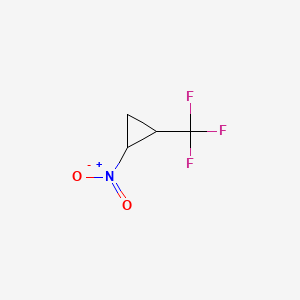
N-trans-Cinnamoylglycine-2,2-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-trans-Cinnamoylglycine-2,2-d2 is a deuterated compound, meaning it contains deuterium atoms instead of regular hydrogen atoms. This compound is a stable isotope-labeled version of N-trans-Cinnamoylglycine, which is used in various scientific research applications. The molecular formula of this compound is C11D2H9NO3, and it has a molecular weight of 207.2223 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-trans-Cinnamoylglycine-2,2-d2 typically involves the incorporation of deuterium atoms into the molecular structure of N-trans-Cinnamoylglycine. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple steps, such as the preparation of intermediate compounds, purification, and final deuteration. The use of advanced technologies and equipment ensures the efficient production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
N-trans-Cinnamoylglycine-2,2-d2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups .
Aplicaciones Científicas De Investigación
N-trans-Cinnamoylglycine-2,2-d2 is used in a wide range of scientific research applications, including:
Chemistry: It serves as a reference material for isotopic labeling studies and helps in the investigation of reaction mechanisms and kinetics.
Biology: The compound is used in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: It is employed in drug development and pharmacokinetic studies to evaluate the behavior of drugs in the body.
Industry: This compound is used in the production of stable isotope-labeled compounds for various industrial applications
Mecanismo De Acción
The mechanism of action of N-trans-Cinnamoylglycine-2,2-d2 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions and the stability of the molecule. This can affect the compound’s behavior in biological systems and its interactions with enzymes and other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
N-trans-Cinnamoylglycine: The non-deuterated version of the compound.
Cinnamoylglycine: A related compound with a similar structure but without the trans configuration.
Deuterated Cinnamoylglycine: Other deuterated versions of cinnamoylglycine with different deuterium labeling patterns.
Uniqueness
N-trans-Cinnamoylglycine-2,2-d2 is unique due to its specific deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic studies. This makes it a valuable tool for researchers in various fields.
Propiedades
Fórmula molecular |
C11H11NO3 |
|---|---|
Peso molecular |
207.22 g/mol |
Nombre IUPAC |
2,2-dideuterio-2-[[(E)-3-phenylprop-2-enoyl]amino]acetic acid |
InChI |
InChI=1S/C11H11NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)(H,14,15)/b7-6+/i8D2 |
Clave InChI |
YAADMLWHGMUGQL-FYUBTOIZSA-N |
SMILES isomérico |
[2H]C([2H])(C(=O)O)NC(=O)/C=C/C1=CC=CC=C1 |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(5-Amino-6-chloro-2-propylsulfanylpyrimidin-4-yl)amino]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B15127817.png)

![4-{[(4-Methyl-1,3-thiazol-2-yl)methyl]amino}pyridine-2-carboxylic acid](/img/structure/B15127842.png)






![N-Methyl-3-((methyl[(1-methylpyrrolidin-3-YL)methyl]amino)methyl)pyridin-+](/img/structure/B15127894.png)
![rac-3-cyclopropyl-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-1H-1,2,4-triazole dihydrochloride, trans](/img/structure/B15127895.png)


![2-[4-(1-Aminoethyl)phenyl]acetic acid hydrochloride](/img/structure/B15127911.png)
